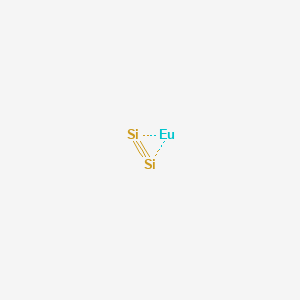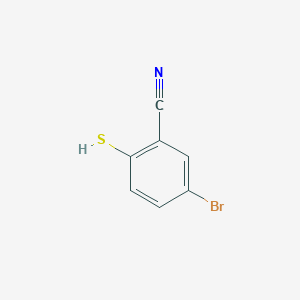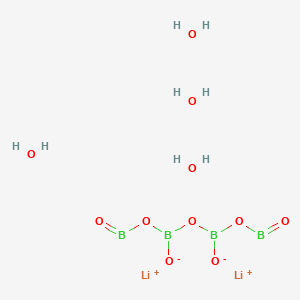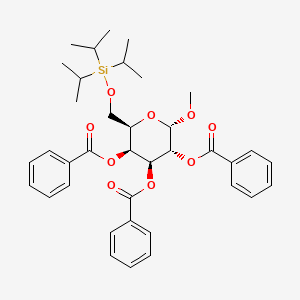
Europium silicide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Europium silicide (Europium(II) silicide) is a binary compound consisting of europium and silicon. It is represented by the chemical formula EuSi₂. This compound is part of the silicides family, which are compounds containing silicon bonded to a more electropositive element
Synthetic Routes and Reaction Conditions:
Solid-State Reaction: this compound can be synthesized through a solid-state reaction by mixing europium and silicon powders in stoichiometric proportions and heating them at high temperatures (typically above 1000°C) in an inert atmosphere.
Molecular Beam Epitaxy (MBE): This method involves the deposition of europium and silicon in ultra-high vacuum conditions to form thin films of this compound.
Industrial Production Methods:
Powder Metallurgy: this compound can be produced on an industrial scale using powder metallurgy techniques, where europium and silicon powders are mixed, compacted, and sintered at high temperatures.
Chemical Vapor Deposition (CVD): This method involves the reaction of europium and silicon-containing gases to deposit this compound films on substrates.
Types of Reactions:
Oxidation: this compound can be oxidized to form europium oxide (Eu₂O₃) and silicon dioxide (SiO₂) when exposed to oxygen at high temperatures.
Reduction: this compound can act as a reducing agent, reducing certain metal oxides to their respective metals.
Substitution Reactions: this compound can undergo substitution reactions with other silicides, forming mixed silicides.
Common Reagents and Conditions:
Oxygen: Used for oxidation reactions.
High Temperatures: Typically above 1000°C for solid-state reactions and CVD.
Major Products Formed:
Europium Oxide (Eu₂O₃): Formed through oxidation.
Mixed Silicides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Europium silicide has several scientific research applications, including:
Microelectronics: this compound is used in the fabrication of metal-silicon junctions in semiconductor devices due to its low resistivity and good electrical conductivity.
Materials Science: It is studied for its potential use in high-temperature and high-stress environments due to its thermal stability and mechanical properties.
Catalysis: this compound is explored as a catalyst in various chemical reactions due to its unique electronic structure.
Mecanismo De Acción
The mechanism by which Europium silicide exerts its effects involves the formation of metal-silicon bonds at the interface, which facilitates efficient charge injection and low-resistive contacts in semiconductor devices. The molecular targets and pathways involved include the Schottky barrier at the metal-silicon interface, which is crucial for the operation of semiconductor devices.
Comparación Con Compuestos Similares
Europium silicide is compared with other similar silicides, such as:
Iron Silicide (FeSi₂): Used in microelectronics but has higher resistivity compared to this compound.
Manganese Silicide (MnSi₂): Also used in microelectronics but has different electrical and thermal properties.
Cobalt Silicide (CoSi₂): Commonly used in semiconductor devices but has different reactivity and stability compared to this compound.
This compound stands out due to its low resistivity, good electrical conductivity, and potential for use in advanced semiconductor devices.
Propiedades
InChI |
InChI=1S/Eu.Si2/c;1-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUJEJADYMEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]#[Si].[Eu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12434-24-1 |
Source


|
| Record name | Europium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Rucl(P-cymene)((R)-tolbinap)]CL](/img/structure/B1516203.png)





![Tris[4-(5-bromothiophen-2-yl)phenyl]amine](/img/structure/B1516218.png)
![dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane](/img/structure/B1516228.png)

![8-iodo-[1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B1516232.png)
![(5Z)-5-[(3aS,4R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B1516236.png)
